![molecular formula C19H24N4O3 B2813585 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 953249-04-2](/img/structure/B2813585.png)
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as BMS-986001, is a small molecule inhibitor that targets the stearoyl-CoA desaturase-1 (SCD1) enzyme. SCD1 is involved in the biosynthesis of monounsaturated fatty acids (MUFA), which are important for the growth and survival of cancer cells. The inhibition of SCD1 has been shown to have anti-tumor effects in various preclinical cancer models.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has led to the development of novel synthetic pathways and the characterization of compounds with structures similar to "N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide." For instance, a study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting the method's simplicity and efficiency in yielding both anthranilic acid derivatives and oxalamides Mamedov et al., 2016.
Biological Activities
The antibacterial and antimicrobial potentials of compounds bearing structural similarities have been explored. Krátký et al. (2017) designed a series of sulfamethoxazole-based n-alkyl ureas and related oxalamide, demonstrating promising antimycobacterial properties with minimal inhibitory concentration values starting from 2 µM, indicating their efficacy against Mycobacterium tuberculosis and nontuberculous mycobacteria Krátký et al., 2017.
Pharmacological Potential
The search for new pharmacologically active compounds has included the exploration of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide analogs. Bautista-Aguilera et al. (2014) identified a new cholinesterase and monoamine oxidase dual inhibitor, highlighting its potential in addressing neurodegenerative disorders Bautista-Aguilera et al., 2014.
Anticancer Activities
The antitumor capabilities of compounds structurally related to "N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide" have also been assessed. For example, the study by Titi et al. (2020) on the synthesis, characterization, and bioactivities of pyrazole derivatives, including an examination of their antitumor properties, offers insights into the pharmacophoric sites responsible for biological activity against breast cancer Titi et al., 2020.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-11-17(22-26-14)21-19(25)18(24)20-12-15-7-9-23(10-8-15)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXXOMDJFKEFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.